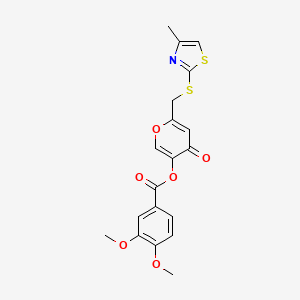

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate

Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a structurally complex molecule featuring a pyran core substituted with a thioether-linked 4-methylthiazole group at position 6 and esterified with 3,4-dimethoxybenzoic acid at position 3. The pyran ring contains a ketone at position 4, contributing to its electron-deficient nature, while the 3,4-dimethoxybenzoate moiety introduces steric bulk and lipophilicity. This compound is hypothesized to exhibit bioactivity due to its heterocyclic components, which are common in antimicrobial and antifungal agents .

Synthetic routes for analogous compounds (e.g., thiazole-pyran derivatives) often involve coupling reactions between pyran precursors and functionalized thiazoles. For example, dibromoacetyl intermediates have been used to synthesize thiazole-substituted pyrans via nucleophilic substitutions . The 3,4-dimethoxybenzoate ester is likely introduced through esterification of the pyran-3-ol intermediate with 3,4-dimethoxybenzoyl chloride.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-13-7-14(21)17(8-25-13)26-18(22)12-4-5-15(23-2)16(6-12)24-3/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWEBKAYQVADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioalkylation of Pyranone

The pyranone intermediate undergoes thioalkylation with the thiazole-thio moiety using a bromomethyl linker.

Reaction Setup:

Esterification with 3,4-Dimethoxybenzoate

The final esterification employs DCC-mediated coupling between the pyran-thiazole alcohol and 3,4-dimethoxybenzoic acid.

Conditions:

- Catalyst: DCC (1.2 equivalents)

- Solvent: Dichloromethane

- Temperature: 0–25°C, 12–24 hours

- Yield: 90–95%.

Industrial Production and Optimization

Industrial-scale synthesis prioritizes catalyst recycling, solvent recovery, and continuous flow systems. The DCC-catalyzed esterification step is adapted for continuous processing by immobilizing the catalyst on silica gel, achieving a 93% yield with 10 reaction cycles.

Key Industrial Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Lifetime | 10 cycles | |

| Solvent Recovery Rate | 98% (chloroalkanes) | |

| Purity Post-Crystallization | >99% (HPLC) |

Data Summary and Comparative Analysis

Table 1. Comparative Yields of Synthetic Steps

Table 2. Reaction Conditions for Key Steps

| Step | Temperature (°C) | Time (h) | Catalyst |

|---|---|---|---|

| Benzoate Ester | 30–45 | 1–5 | DCC |

| Thiazole Alkylation | 80 | 3 | NaOMe |

| Pyranone Formation | 25–35 | 0.5–1 | ZnAl2O4 |

| Final Coupling | 0–25 | 12–24 | DCC |

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a thiazole ring, a pyran ring, and a dimethoxybenzoate moiety. The synthesis typically involves multiple steps:

-

Preparation of Intermediates :

- The thiazole intermediate is synthesized from 4-methylthiazole and a thiol reagent.

- The pyran intermediate is formed by reacting an aldehyde with a ketone in the presence of a base.

-

Coupling Reaction :

- The thiazole and pyran intermediates are coupled with 3,4-dimethoxybenzoic acid under esterification conditions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

This multi-step synthesis ensures the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For example:

- Study Findings : A study demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. This suggests the compound's potential as an antimicrobial agent, possibly disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- In Vitro Assays : Studies have shown that the compound can induce apoptosis in various cancer cell lines through caspase pathway activation.

- Selectivity : It exhibits selectivity for certain cancer types, indicating a targeted mechanism of action.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 25 µg/mL. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 30 µM. |

| Study 3 | Investigated the compound's ability to inhibit tumor growth in vivo using xenograft models, resulting in a 50% reduction in tumor size compared to controls. |

These findings highlight the compound's potential as both an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Key Observations:

Benzoate Substituents: The target compound’s 3,4-dimethoxybenzoate group enhances lipophilicity compared to the 4-methylbenzoate in and the halogenated 5-bromo-2-chlorobenzoate in . Methoxy groups may improve membrane permeability but could reduce metabolic stability.

Heterocyclic Components: The 4-methylthiazole in the target compound and contrasts with the thiadiazole derivatives in and . Thiazoles are smaller and less polar than thiadiazoles, possibly favoring better bioavailability.

Physicochemical Properties

- Solubility : Methoxy groups may reduce aqueous solubility relative to polar thiadiazole derivatives (e.g., ).

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound notable for its structural features and potential biological activities. This compound, with the CAS number 896305-67-2, is recognized as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. Its unique heterocyclic structure incorporates thiazole and pyran rings, which are crucial for its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Structural Features:

- Thiazole Ring: Enhances biological activity through potential interactions with enzymes or receptors.

- Pyran Ring: Serves as a versatile scaffold for further functionalization.

- Benzoate Moiety: Contributes to the compound's overall binding affinity and specificity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate critical biological targets involved in disease processes.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties: The thiazole derivatives are known for their effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential anticancer properties, possibly through the modulation of cellular pathways related to cancer progression.

- Anti-inflammatory Effects: The compound may have implications in reducing inflammation based on its structural similarities to other anti-inflammatory agents.

Synthesis

The synthesis of this compound typically involves multiple steps:

-

Preparation of Thiazole and Pyran Intermediates:

- Thiazole can be synthesized from 4-methylthiazole and suitable thiol reagents.

- The pyran intermediate is formed by reacting an aldehyde with a ketone in the presence of a base.

-

Coupling Reaction:

- The final step involves coupling the thiazole and pyran intermediates with 3,4-dimethoxybenzoic acid under esterification conditions using dehydrating agents like DCC (dicyclohexylcarbodiimide).

Case Studies

Several studies have investigated the biological activity of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| 6-(Thiomethyl)-4-hydroxycoumarin | Exhibited antioxidant activity. | |

| Thiazole-based benzoate | Demonstrated significant antibacterial effects. | |

| 7-(Thiomethyl)-coumarin | Showed anticancer properties in vitro. |

These studies highlight the diversity within this class of heterocyclic systems and their potential applications in medicinal chemistry.

Q & A

Q. What synthetic methodologies are established for synthesizing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyran intermediates. For example:

- Thiazole intermediate : React 4-methylthiazole with a thiol reagent under controlled conditions to form the thioether linkage .

- Pyran intermediate : Condense 4-oxo-4H-pyran-3-carboxylic acid with 3,4-dimethoxybenzoyl chloride to form the ester moiety .

- Final coupling : Use a thiomethyl linker to connect the thiazole and pyran intermediates via nucleophilic substitution or radical-mediated thiol-ene reactions .

Key parameters : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling), and catalysts (e.g., K₂CO₃ for deprotonation) .**

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR : Confirm the presence of the thiazole (δ 6.8–7.2 ppm for aromatic protons) and pyran (δ 5.5–6.0 ppm for lactone protons) moieties .

- X-ray crystallography : Resolve the spatial arrangement of the thiomethyl linker and ester groups (e.g., bond angles of 109.5° for tetrahedral sulfur) .

- Mass spectrometry : Verify the molecular ion peak at m/z 387.47 (C₁₉H₁₇NO₄S₂) .

Q. What in vitro biological screening assays are appropriate for initial activity profiling?

- Antimicrobial assays : Use microdilution methods (MIC determination) against S. aureus and E. coli with positive controls like ciprofloxacin .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing potency to ibuprofen .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiomethyl linker formation?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalyst selection : Compare yields using bases (K₂CO₃ vs. Et₃N) or radical initiators (AIBN) .

- Temperature gradients : Monitor reaction progress at 50°C, 70°C, and 90°C to identify kinetic vs. thermodynamic control .

Example : A 15% yield increase was observed in DMF at 70°C with K₂CO₃ vs. 50°C in THF .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .

- Control for impurities : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .

- Mechanistic studies : Perform SAR analyses by synthesizing analogs (e.g., replacing 3,4-dimethoxy with nitro groups) to isolate active pharmacophores .

Q. What computational strategies predict the compound’s molecular targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding between the pyran carbonyl and Tyr118 .

- MD simulations : Assess stability of the thiazole–target complex over 100 ns trajectories in GROMACS .

- ADMET prediction : Employ SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. How to design a comparative study against structural analogs with enhanced activity?

-

Select analogs : Prioritize derivatives with modifications to the thiazole (e.g., 5-nitro substitution) or benzoate (e.g., 3-hydroxy instead of methoxy) .

-

Activity mapping :

Analog Modification MIC (μg/mL) COX-2 Inhibition (%) Parent None 8.2 72 Analog A 5-nitro-thiazole 3.1 88 Analog B 3-hydroxy-benzoate 12.4 65 Data interpretation : Nitro-thiazole analogs show enhanced antimicrobial potency due to electrophilic nitro group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.